N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
The compound N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a bis-substituted ethanediamide derivative featuring dual heterocyclic thiophene moieties. Its structure includes a central ethanediamide linker connecting two distinct substituents:
- A 5-chlorothiophen-2-yl group with a methoxyethyl side chain.
- A thiophen-2-ylmethyl group.
Properties
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-20-10(11-4-5-12(15)22-11)8-17-14(19)13(18)16-7-9-3-2-6-21-9/h2-6,10H,7-8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMNGSOPEPQILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Synthesis of 5-chlorothiophene-2-carbaldehyde: This can be achieved by chlorination of thiophene-2-carbaldehyde using a chlorinating agent such as thionyl chloride.
Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride, followed by methylation using methyl iodide.
Synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]ethanediamide: The alcohol is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural Analogues from 2-Thioxoacetamide Derivatives ()
Compounds 9–13 in share a 2-thioxoacetamide backbone but differ in substituents. Key comparisons:
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | High yield; chloro and methoxy groups |
| 12 | 5-Nitro-2-furyl, 4-fluorophenyl | 53 | 155–156 | Lower yield; nitro group reduces stability |
| Target | 5-Chlorothiophene, thiophenemethyl | N/A | N/A | Dual thiophene; methoxyethyl chain |
Key Observations :
- Substituent Impact : Chloro and methoxy groups (as in compound 9) correlate with higher yields and thermal stability, likely due to enhanced crystallinity from halogen interactions . The target compound’s 5-chlorothiophene may similarly stabilize its structure via Cl···π or S···Cl interactions.
- Heterocyclic Moieties : Thiophene rings in the target compound may confer distinct electronic properties compared to furan (compound 12) or benzylidene (compound 9) groups. Thiophenes’ sulfur atoms can participate in π-π stacking or hydrogen bonding, influencing solubility and reactivity .
Acetamide-Based Agrochemicals ()
Several herbicidal acetamides (e.g., alachlor, pretilachlor) share structural motifs with the target compound:
| Compound | Substituents | Application |
|---|---|---|
| Alachlor | 2-Chloro-N-(2,6-diethylphenyl)-N-methoxymethyl | Herbicide |
| Thenylchlor | 2-Chloro-N-(2,6-dimethylphenyl)-N-(3-methoxythienyl) | Herbicide |
| Target | N/A | Potential agrochemical? |
Key Observations :
- Chloro and Methoxy Groups : The chloro-thiophene and methoxyethyl groups in the target compound resemble substituents in herbicidal acetamides. For example, thenylchlor incorporates a methoxythienyl group, suggesting the target compound may exhibit similar bioactivity .
- Backbone Differences : The ethanediamide linker in the target compound differs from the chloroacetamide backbone of herbicides, which may alter mode of action or toxicity.
Thiophene Carboxamide Derivatives ()
N-(2-Nitrophenyl)thiophene-2-carboxamide () provides insights into thiophene-amides:
| Parameter | N-(2-Nitrophenyl)thiophene-2-carboxamide | Target Compound |
|---|---|---|
| Backbone | Carboxamide | Ethanediamide |
| Substituents | Nitrophenyl, thiophene | Chlorothiophene, thiophenemethyl |
| Dihedral Angle (Aromatic Rings) | 8.5–13.5° | Likely similar (thiophene-thiophene) |
| Hydrogen Bonding | C–H⋯O/S interactions | Potential C–H⋯O/S or Cl⋯S |
Key Observations :
Hypoglycemic Thiazolidinedione-Acetamides ()
Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () highlight the role of heterocycles in bioactivity:
Key Observations :
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide, a compound belonging to the sulfonamide class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chlorothiophene ring : Enhances pharmacological activity.
- Methoxyethyl group : Contributes to solubility and bioavailability.
- Ethanediamide backbone : Provides a framework for interaction with biological targets.
Molecular Formula : C₁₄H₁₄ClN₂O₂S
Molecular Weight : 315.8 g/mol
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity . The presence of the thiophene moiety is believed to enhance this effect by disrupting bacterial cell wall synthesis. A study demonstrated that derivatives of thiophene showed potent activity against various Gram-positive and Gram-negative bacteria, suggesting that modifications like chlorination can improve efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies revealed that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The chlorinated thiophene structure is thought to play a critical role in these activities by interacting with cellular signaling pathways .
Modulation of Cannabinoid Receptors
Recent studies have explored the potential of this compound in modulating cannabinoid receptors , which are crucial in pain management and neuroprotection. The unique structural features of the compound allow it to bind effectively to these receptors, thereby influencing their activity .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against E. coli and Staphylococcus aureus.
- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were employed.
- Results : The compound displayed significant inhibition zones and low MIC values, indicating strong antimicrobial potential.
-
Anticancer Activity Assessment :
- Objective : To assess the effect on MCF-7 breast cancer cells.
- Methodology : Cell viability assays (MTT) were conducted alongside flow cytometry for apoptosis detection.
- Results : The compound reduced cell viability significantly and increased apoptotic cell populations, suggesting its potential as an anticancer agent.
Research Findings Summary Table
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion, MIC assays | Significant inhibition against E. coli and S. aureus |
| Anticancer | MTT assay, flow cytometry | Reduced MCF-7 cell viability; increased apoptosis |
| Cannabinoid Modulation | Binding affinity assays | Effective binding to cannabinoid receptors |
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Answer:
Optimizing synthesis involves:
- Solvent selection : Ethanol or DMF are common for improving reaction efficiency and solubility .
- Catalyst screening : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution steps, while metal-free conditions reduce side reactions .
- Temperature control : Low temperatures (0–5°C) prevent undesired byproducts during coupling reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
- Monitoring : Use TLC for reaction progress and NMR/HPLC for final characterization .
Basic: What functional group transformations are feasible for this compound, and what reagents are effective?
Answer:
Key transformations include:
- Oxidation : KMnO₄/H₂O₂ converts thiophene rings to sulfoxides or sulfones, altering electronic properties .
- Reduction : NaBH₄ selectively reduces amide carbonyls to amines under controlled pH .
- Substitution : Chloro groups undergo nucleophilic displacement with amines or thiols in polar aprotic solvents (e.g., DMF) .
Note : Monitor regioselectivity using HPLC to track byproduct formation .
Advanced: How can computational modeling elucidate its interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) via π-π stacking between thiophene rings and aromatic residues .
- MD simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., water) to assess dynamic interactions .
- QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy) with activity trends from in vitro assays .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
- Dose-response refinement : Test a broader concentration range (nM–μM) with triplicate measurements to reduce variability .
- Orthogonal assays : Combine enzymatic inhibition assays with cell viability (MTT) and apoptosis markers (caspase-3) to confirm specificity .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify critical pharmacophores .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry of thiophene substituents and amide linkages .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₉H₂₀ClN₂O₃S₂) .
- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with substituted thiophenes (e.g., 5-bromo vs. 5-chloro) to assess electronic effects .
- Side-chain variations : Replace methoxyethyl with hydroxyethyl to evaluate steric impact on binding .
- Bioisosteres : Substitute ethanediamide with urea to probe hydrogen-bonding requirements .
Basic: What are the stability profiles under varying pH and temperature conditions?
Answer:
- pH stability : Amide bonds hydrolyze under strong acidic (pH <2) or basic (pH >10) conditions; use buffered solutions (pH 6–8) for storage .
- Thermal stability : Decomposition observed >150°C; store at –20°C under inert atmosphere (N₂/Ar) .
Advanced: What mechanistic insights exist for its enzymatic inhibition (e.g., kinase targets)?
Answer:
- Kinase assays : Measure ATP competition using radioactive ³²P-γ-ATP in kinase inhibition assays .
- Crystallography : Co-crystallize with target enzymes (e.g., EGFR) to identify binding pocket interactions .
- Mutagenesis : Engineer kinase mutants (e.g., T790M) to test resistance profiles .
Basic: How does the choice of catalyst impact coupling reactions in its synthesis?
Answer:
- Palladium catalysts : Enable Suzuki-Miyaura cross-coupling for biaryl synthesis but require rigorous anhydrous conditions .
- Base catalysts : K₂CO₃ promotes nucleophilic substitutions in polar solvents (DMF), while Et₃N is effective in dichloromethane .
Advanced: What methodologies are recommended for in vivo toxicity profiling?
Answer:
- Rodent models : Administer compound (10–100 mg/kg) to Wistar rats, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Histopathology : Examine organ sections (liver, kidney) for necrosis or inflammation .
- Metabolite tracking : Use LC-MS to identify toxic metabolites (e.g., reactive quinones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
